molecular formula C18H19FN2O2S B3005725 N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide

N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide

Katalognummer: B3005725
Molekulargewicht: 346.4 g/mol
InChI-Schlüssel: JDIGPHCBSICQLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide (CAS 692738-34-4) is a carboxamide-based small molecule of significant interest in infectious disease research, particularly as a novel antiplasmodial agent. Studies have identified this compound as a potent inhibitor of Plasmodium falciparum asexual blood stages, the parasite responsible for the most severe form of malaria . Its research value is underscored by its association with the parasite transporter ABCI3 (PF3D7_0319700), which has been genetically validated through in vitro resistance selections and CRISPR/Cas9 gene editing as a primary mediator of resistance and a putative drug target . Investigations into its mode of action suggest it may be linked to the disruption of heme detoxification pathways, a critical process for parasite survival . With a molecular formula of C18H19FN2O2S and a molecular weight of 346.42 g/mol, this compound is intended for research purposes such as investigating antimalarial resistance mechanisms, exploring novel modes of action against parasitic targets, and conducting cellular accumulation and heme fractionation assays . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

IUPAC Name

N-cyclohexyl-3-[(4-fluorobenzoyl)amino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2S/c19-13-8-6-12(7-9-13)17(22)21-15-10-11-24-16(15)18(23)20-14-4-2-1-3-5-14/h6-11,14H,1-5H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIGPHCBSICQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=CS2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthetic routes and reaction conditions for MMV665939 involve multiple steps, including the formation of key intermediates and final coupling reactions. The industrial production methods are designed to optimize yield and purity while minimizing environmental impact. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

MMV665939 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

    Chemie: Es wird als Referenzverbindung in der Untersuchung von antimalariellen Wirkmechanismen und Resistenzen verwendet.

    Biologie: Es wird verwendet, um den Lebenszyklus von Plasmodium falciparum und die Auswirkungen von antimalariellen Medikamenten auf den Parasiten zu untersuchen.

    Medizin: Es wird als potenzielle Behandlung für Malaria untersucht, wobei laufende klinische Studien seine Wirksamkeit und Sicherheit bewerten.

    Industrie: Es wird bei der Entwicklung neuer antimalarieller Medikamente und Kombinationstherapien verwendet.

Wirkmechanismus

MMV665939 entfaltet seine Wirkung, indem es spezifische Pfade und molekulare Ziele im Malariaparasiten angreift. Es wurde gezeigt, dass es die Funktion des ATP-bindenden Kassettentransporters ABCI3 hemmt, der an der Arzneimittelresistenz beteiligt ist. Diese Hemmung stört die Fähigkeit des Parasiten, im Wirt zu überleben und sich zu vermehren.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with similar structures to N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide exhibit promising anticancer properties. The incorporation of fluorine in the benzoyl moiety enhances the lipophilicity and metabolic stability of the compound, which may contribute to its efficacy against various cancer cell lines. Studies have shown that fluorinated compounds can improve binding affinity to target proteins involved in cancer progression.

Central Nervous System (CNS) Activity

Compounds structurally related to this compound have been documented for their CNS activity, including muscle relaxant and anti-anxiety effects. Such properties are crucial for developing treatments for conditions like anxiety disorders and muscle spasticity. Research methodologies such as the Vogel Conflict Test and Morphine-Induced Straub Tail Test have been employed to evaluate these effects in preclinical studies .

Molecular Interaction Studies

Molecular docking studies have been conducted to understand how this compound interacts with biological targets. These studies suggest that the compound may bind effectively to specific receptors or enzymes involved in disease pathways, potentially leading to its therapeutic effects.

Structure-Activity Relationship (SAR) Analysis

The SAR analysis of compounds similar to this compound indicates that modifications in the thiophene and cyclohexyl groups can significantly influence biological activity. This insight is vital for optimizing lead compounds during drug development.

Synthetic Pathways

The synthesis of this compound involves several steps, including the formation of the thiophene ring and subsequent substitution reactions to introduce the cyclohexyl and fluorobenzoyl groups. Various synthetic methodologies have been explored to enhance yield and purity, making it more feasible for large-scale production.

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • A study demonstrated that a fluorinated thiophene derivative showed significant antitumor activity in xenograft models, suggesting a potential pathway for developing novel cancer therapies.
  • Another investigation into CNS-active agents revealed that modifications leading to increased lipophilicity enhanced brain penetration and therapeutic efficacy against anxiety .

Clinical Trials

Ongoing research aims to transition from preclinical findings to clinical trials, assessing the safety and efficacy of this compound in humans.

Expanded Applications

Beyond oncology and CNS disorders, there is potential for exploring this compound's applications in other therapeutic areas, including anti-inflammatory and antimicrobial treatments.

Summary Table of Applications

Application AreaDescriptionPotential Impact
Anticancer ActivityTargeting cancer cell proliferationDevelopment of new cancer therapies
CNS ActivityMuscle relaxant and anti-anxiety propertiesTreatment for anxiety disorders
Molecular InteractionsBinding affinity studies with biological targetsEnhanced understanding of mechanisms
SynthesisVarious synthetic pathways exploredImproved yield for large-scale production

Wirkmechanismus

MMV665939 exerts its effects by targeting specific pathways and molecular targets within the malaria parasite. It has been shown to inhibit the function of the ATP-binding cassette transporter ABCI3, which is involved in drug resistance. This inhibition disrupts the parasite’s ability to survive and replicate within the host .

Vergleich Mit ähnlichen Verbindungen

Role of the 4-Fluorobenzoyl Substituent

The 4-fluorobenzoyl group is a key structural motif shared with several bioactive compounds:

  • Compound 8b (): A 4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivative bearing a 4-fluorobenzoyl group exhibited potent anti-HIV activity (EC₅₀ = 75 µM), attributed to enhanced binding interactions with viral integrase enzymes. Molecular docking studies highlighted the fluorine atom’s role in stabilizing ligand-receptor interactions via halogen bonding .
  • N-(4-Fluorophenyl)-2-(2-methoxybenzamido)-tetrahydrocyclohepta[b]thiophene-3-carboxamide () : This compound shares the 4-fluorophenyl moiety but incorporates a larger cycloheptane ring. While its biological activity is unspecified, the methoxy group may influence solubility and metabolic stability .

Table 1: Impact of 4-Fluorobenzoyl/4-Fluorophenyl Substituents

Compound Core Structure Biological Activity Key Feature
Target Compound Thiophene Not reported 4-Fluorobenzoyl enhances lipophilicity
Compound 8b () Quinoline Anti-HIV (EC₅₀ = 75 µM) Fluorine optimizes integrase binding
Compound Cyclohepta[b]thiophene Undisclosed Methoxy group may modulate solubility

Influence of the Cyclohexyl Group

  • trans-5-(4-Chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-thiazolidine-3-carboxamide () : This thiazolidine derivative replaces the thiophene core with a thiazolidine ring and substitutes fluorine with chlorine. The chloro group may reduce metabolic stability compared to fluorine due to larger size and weaker electronegativity .
  • 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea () : Though mechanistically distinct (a nitrosourea anticancer agent), its cyclohexyl group facilitates blood-brain barrier penetration, suggesting similar advantages for the target compound in CNS-targeted therapies .

Table 2: Cyclohexyl-Containing Analogues

Compound Core Structure Key Modification Pharmacokinetic Implication
Target Compound Thiophene N-cyclohexylcarboxamide Enhanced lipophilicity
Compound Thiazolidine 4-Chlorophenyl substituent Potential toxicity concerns
Nitrosourea Nitrosourea Cyclohexyl moiety Improved CNS penetration

Heterocyclic Core Variations

The thiophene ring in the target compound contrasts with aziridine, thiazolidine, and cyclohepta[b]thiophene cores in analogs:

  • Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate (): A cyclohexadiene derivative with bromine and fluorine substituents. The bromine atom increases molecular weight and may reduce solubility .

Table 3: Heterocyclic Core Comparison

Compound Heterocycle Notable Substituents Structural Implication
Target Compound Thiophene 4-Fluorobenzoylamino Planar structure for π-π stacking
Compound (4d) Aziridine Phosphoryl group Increased polarity and rigidity
Compound Cyclohexadiene Bromine, fluorine Higher molecular weight, lower solubility

Key Research Findings and Structure-Activity Relationships (SAR)

  • 4-Fluorobenzoyl Group : Critical for bioactivity, as seen in HIV integrase inhibition (). Fluorine’s electronegativity optimizes binding interactions .
  • Cyclohexyl Substituent : Enhances lipophilicity and metabolic stability, though excessive bulk may reduce solubility (e.g., vs. ) .
  • Heterocyclic Core : Thiophene offers conformational flexibility for target binding, whereas aziridine () and thiazolidine () cores may restrict it .

Biologische Aktivität

N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the context of antiplasmodial and anticancer properties. This article explores its biological activity through various studies, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C18_{18}H19_{19}FN2_{2}O2_{2}S
  • CAS Number : 134144485

The compound features a cyclohexyl group, a fluorobenzoyl moiety, and a thiophene ring, which contribute to its pharmacological properties.

Antiplasmodial Activity

Recent studies have demonstrated that this compound exhibits significant antiplasmodial activity against Plasmodium falciparum and Plasmodium vivax. The compound was found to have a fast parasite-killing rate and high potency in vitro and ex vivo. Its mechanism involves inhibition of key metabolic pathways in the parasites, leading to reduced viability and proliferation .

Tyrosinase Inhibition

Another notable biological activity is the inhibition of tyrosinase, an enzyme critical in melanin production. Compounds similar to this compound have shown promising results in reducing melanin synthesis in B16F10 melanoma cells. For instance, structural analogs demonstrated IC50_{50} values significantly lower than that of kojic acid, a known tyrosinase inhibitor . This suggests potential applications in skin whitening and treatment of hyperpigmentation disorders.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various cancer cell lines. The results indicated that this compound exhibits cytotoxic effects on cancer cells through apoptosis induction. The compound was shown to activate caspases and induce mitochondrial dysfunction, leading to cell death .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest favorable pharmacokinetic properties with good bioavailability. Toxicological assessments indicate a low toxicity profile at therapeutic doses, making it a candidate for further development .

Data Summary

Biological Activity IC50_{50} Mechanism Reference
Tyrosinase Inhibition1.03 µMCompetitive inhibition
Antiplasmodial ActivityPotentInhibition of metabolic pathways
Cytotoxicity in CancerVariesApoptosis induction

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide?

  • Methodological Answer : The compound can be synthesized via acylation reactions using anhydrides (e.g., succinic or maleic anhydride) in dry dichloromethane (CH₂Cl₂). Purification typically involves reverse-phase HPLC or methanol recrystallization, as demonstrated for structurally analogous thiophenecarboxamide derivatives . Microwave-assisted synthesis under solvent-free conditions (e.g., with cyclohexanone and a basic catalyst) may also enhance reaction efficiency for similar carboxamides . Patent literature highlights the use of tert-butoxycarbonyl (Boc) protection for amino groups during intermediate steps, followed by deprotection .

Q. How is the compound characterized structurally and chemically?

  • Methodological Answer : Characterization includes:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and carbon environments (e.g., C=O at ~170 ppm, aromatic protons at 6.5–8.0 ppm) .
  • Mass Spectrometry : LC-MS and HRMS to verify molecular weight (e.g., [M+H]⁺ peaks) and purity (>95%) .
  • Thermal Analysis : Melting points (e.g., 191–199°C for analogs) to assess crystallinity .

Q. What is the molecular formula and key structural features of the compound?

  • Answer : While direct data for this compound is limited, structurally related N-cyclohexylcarboxamides (e.g., N-(4-fluorophenyl)cyclohexanecarboxamide) have a molecular formula of C₁₃H₁₆FNO (MW: 221.27) with a cyclohexyl group, fluorinated aromatic ring, and carboxamide linkage . The thiophene core likely contributes to π-π stacking interactions in biological systems .

Advanced Research Questions

Q. What is the mechanism of action of phenylthiophenecarboxamide derivatives in biological systems?

  • Answer : Analogous compounds act as non-competitive antagonists of insect olfactory receptor co-receptors (Orco) , disrupting odorant signaling. For example, OX1a (IC₅₀: 3 µM) inhibits odorant activation in Cx. quinquefasciatus via allosteric modulation . The 4-fluorobenzoyl group may enhance binding affinity to hydrophobic pockets in Orco subunits .

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

  • Methodological Answer :

  • Substituent Modifications : Fluorine at the benzoyl position improves metabolic stability and receptor binding .
  • Core Scaffold : Thiophene-to-oxazole substitution reduces activity, indicating strict steric requirements .
  • Assays : Use Xenopus oocyte electrophysiology to quantify Orco inhibition (e.g., IC₅₀ shifts with structural changes) .

Q. What experimental challenges arise in assessing purity and bioactivity?

  • Answer :

  • Purity : Residual solvents (e.g., CH₂Cl₂) in synthetic batches require rigorous HPLC or GC-MS validation .
  • Bioactivity : Cross-species variability (e.g., Diptera vs. Hymenoptera) complicates broad-spectrum claims. Use species-specific Orco homology models for predictive screening .

Q. Which advanced analytical techniques resolve structural ambiguities in analogs?

  • Methodological Answer :

  • X-ray Crystallography : Determines absolute configuration (e.g., for chiral cyclohexyl groups) .
  • Spectrofluorometry : Probes electronic environments of fluorinated aromatic systems (e.g., λₑₓ/λₑₘ shifts with solvent polarity) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.